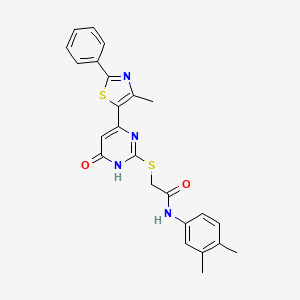
N-(4-bromo-3-methylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-bromo-3-methylphenyl)-2-(1-ethyl-1H-pyrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as a thiazole ring, a pyrrole ring, and a carboxamide group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, properties, and biological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting with the formation of core structures followed by functionalization with various substituents. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was achieved using solution-phase chemistry, starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide . These methods suggest that the synthesis of the compound would also require careful selection of starting materials and reagents to construct the thiazole and pyrrole rings, followed by the introduction of the carboxamide group.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques. For example, the structures of novel antipyrine derivatives were determined using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . The stereochemistry of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides was investigated using NMR spectroscopy . These studies highlight the importance of detailed structural analysis to understand the conformation and stereochemistry of complex molecules.
Chemical Reactions Analysis
The reactivity of similar compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the carboxamide moiety in 4,5-dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide was involved in an intermolecular hydrogen bond . The presence of halogen atoms in the structure can also lead to specific interactions, as seen in the intermolecular interactions of antipyrine-like derivatives . These insights suggest that the compound may also participate in various chemical reactions, particularly those involving hydrogen bonding and halogen interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structures. For example, the thermal stability of a novel pyrazole derivative was determined using thermo-optical studies, and the compound was found to be stable up to 190°C . The electronic structures and geometries of similar compounds have been optimized and calculated using ab initio methods, which can provide information on the electrophilic and nucleophilic regions of the molecule . These studies can be used to predict the solubility, stability, and reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism and Binge Eating
A study by Piccoli et al. (2012) explored the role of orexin receptors in compulsive food consumption. Although the direct reference to N-(4-bromo-3-methylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide is not made, the paper discusses the effects of similar compounds on orexin receptors and binge eating. The study found that compounds targeting orexin receptors could potentially be used as a treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Cannabinoid Receptor Ligands
Silvestri et al. (2010) synthesized a series of compounds, including ones structurally similar to this compound, as ligands for the cannabinoid receptor hCB1. These compounds showed varying affinities for the receptor, and some demonstrated the potential to reduce food intake in rats, indicating their potential use in studies related to appetite and feeding behavior (Silvestri et al., 2010).
Serotonin-3 Receptor Antagonism
Research by Harada et al. (1995) investigated the structure-activity relationships of certain compounds, including those structurally related to this compound, as antagonists of the serotonin-3 (5-HT3) receptor. The findings suggest the potential use of these compounds in understanding the mechanisms of serotonin regulation and their implications in various neurological processes (Harada et al., 1995).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-14-9-10-18(11-15(14)2)26-21(30)13-31-24-27-19(12-20(29)28-24)22-16(3)25-23(32-22)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVCJLXZBMRXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2504471.png)
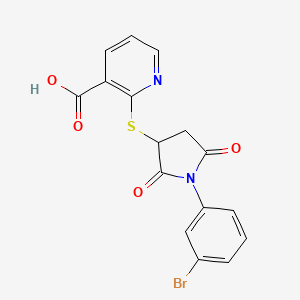

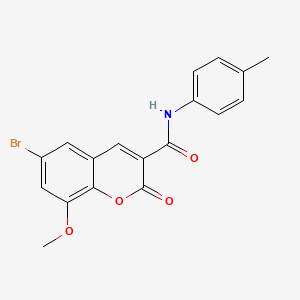
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2504476.png)
![3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2504477.png)
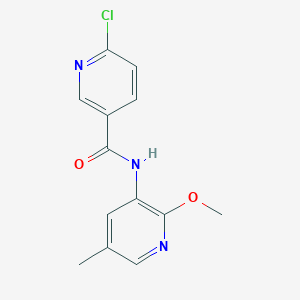
![3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2504479.png)
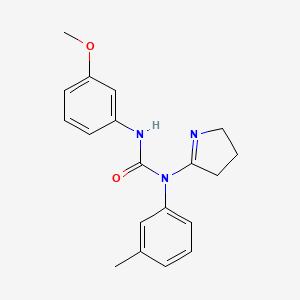
![N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2504483.png)
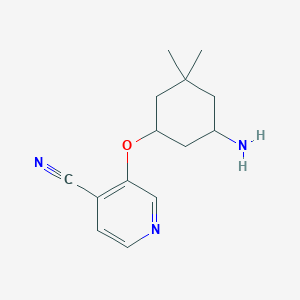
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504488.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2504491.png)